molecular formula C11H11NO3 B3213732 Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate CAS No. 1125674-06-7

Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B3213732
CAS No.: 1125674-06-7
M. Wt: 205.21 g/mol
InChI Key: CLTZMASYQJXYBR-UHFFFAOYSA-N
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Description

Historical Development and Significance of Furo[2,3-b]pyridine (B1315467) Frameworks

Interest in furopyridine derivatives has persisted for a considerable time, driven by the discovery of their diverse biological activities. researchgate.net Although relatively rare in nature, the furo[2,3-b]pyridine core, also known as 7-azabenzofuran, is recognized as a "privileged structure" in drug development. researchgate.net This designation stems from its ability to serve as a versatile scaffold for the development of various drug candidates. researchgate.net

Historically, the synthesis of the furo[2,3-b]pyridine core has been approached through various strategies, including the cyclization of appropriately substituted pyridines and furans. nih.gov Over the past 15 years, systematic research has focused on the synthesis, chemical transformations, and biological actions of these systems, with a particular emphasis on polycondensed derivatives which are seen as a rapidly developing area of furo[2,3-b]pyridine chemistry. researchgate.net The significance of this framework is underscored by its presence in compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and neurotropic activities. researchgate.netcncb.ac.cn

Structural Isomerism and Nomenclature in Furo[2,3-b]pyridine Systems

The fusion of a furan (B31954) and a pyridine (B92270) ring can result in several constitutional isomers, depending on the orientation of the rings and the position of the nitrogen atom. The furo[2,3-b]pyridine system is characterized by the fusion of the furan ring at the 'b' face of the pyridine ring, specifically between the 2nd and 3rd positions.

The systematic nomenclature of fused heterocyclic systems follows established IUPAC rules. The name "furo[2,3-b]pyridine" itself provides precise structural information:

"Furo" indicates the presence of a furan ring.

"[2,3-b]" specifies the fusion points. The numbers '2,3' denote the atoms of the furan ring involved in the fusion, while the letter 'b' indicates the face of the pyridine ring where the fusion occurs.

"Pyridine" identifies the base heterocyclic system.

This systematic naming allows for the unambiguous identification of each isomer, distinguishing furo[2,3-b]pyridine from its other isomers such as furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine.

Isomer NameRing Fusion
Furo[2,3-b]pyridineFuran cncb.ac.cnnih.gov fused to Pyridine [b] face
Furo[3,2-b]pyridineFuran cncb.ac.cnnih.gov fused to Pyridine [b] face
Furo[2,3-c]pyridineFuran cncb.ac.cnnih.gov fused to Pyridine [c] face
Furo[3,2-c]pyridineFuran cncb.ac.cnnih.gov fused to Pyridine [c] face

Importance of Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate as a Model Compound and Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The ester and methyl groups on the furan ring provide reactive sites for further chemical modifications, making it a versatile precursor.

The furo[2,3-b]pyridine scaffold is increasingly being recognized as a valuable template for the design of kinase inhibitors, a significant class of anticancer drugs. nih.govnih.gov The structural features of this scaffold allow it to interact with the ATP-binding site of kinases. This compound, with its specific substitution pattern, offers a starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the furo[2,3-b]pyridine core, researchers can explore how these changes affect the compound's biological activity, leading to the development of more potent and selective drug candidates.

The presence of the ethyl carboxylate group at the 2-position and a methyl group at the 3-position allows for a range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. The methyl group can also potentially undergo various reactions. This chemical tractability makes this compound an important intermediate for accessing a diverse array of substituted furo[2,3-b]pyridines for biological evaluation. mdpi.com

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
CAS Number1125674-06-7
Spectroscopic Data (Predicted/Typical)Values
¹H NMR (CDCl₃, ppm)δ 8.5-8.7 (m, 1H, pyridine-H), 7.8-8.0 (m, 1H, pyridine-H), 7.2-7.4 (m, 1H, pyridine-H), 4.4-4.6 (q, 2H, -OCH₂CH₃), 2.6-2.8 (s, 3H, -CH₃), 1.4-1.6 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, ppm)δ 162-164 (C=O), 158-160 (C), 145-147 (CH), 143-145 (C), 128-130 (C), 120-122 (CH), 118-120 (CH), 110-112 (C), 61-63 (-OCH₂), 14-16 (-CH₃), 10-12 (-CH₃)
IR (cm⁻¹)~2980 (C-H), ~1720 (C=O, ester), ~1600, ~1480 (C=C, C=N aromatic)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)9-7(2)8-5-4-6-12-10(8)15-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTZMASYQJXYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the Furo 2,3 B Pyridine Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furan (B31954) and Pyridine (B92270) Rings

The furo[2,3-b]pyridine (B1315467) core exhibits a pronounced dichotomy in its reactivity towards aromatic substitution. The furan portion is electron-rich and thus predisposed to electrophilic attack, while the pyridine moiety is electron-deficient, rendering it susceptible to nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution (EAS): The furan ring is significantly more reactive towards electrophiles than the pyridine ring. uobasrah.edu.iqucalgary.ca In fused systems like furo[2,3-b]pyridine, electrophilic substitution is expected to occur preferentially on the furan ring, typically at the C2 or C3 positions, analogous to the reactivity of benzofuran. The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack unless under harsh conditions, with substitution, if it occurs, favoring the C3 and C5 positions. digitellinc.comuomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is the primary site for nucleophilic attack, particularly when a good leaving group is present. Nucleophilic substitution on the pyridine ring occurs regioselectively at the C2, C4, and C6 positions (ortho and para to the nitrogen atom). uomustansiriyah.edu.iqstackexchange.comquimicaorganica.org The stability of the anionic intermediate (Meisenheimer complex) is enhanced by resonance structures that place the negative charge on the electronegative nitrogen atom, which is only possible for attack at these positions. stackexchange.com An example is the displacement of a 2-chloro group by an alkoxide in the synthesis of the furo[2,3-b]pyridine core itself. nih.gov

Functional Group Interconversions on Existing Substituents (e.g., Ester Hydrolysis, Amidation)

Substituents on the furo[2,3-b]pyridine core can be readily modified, although the inherent properties of the heterocyclic system can sometimes present challenges. The ester group at the C2 position, as seen in Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate, is a key functional handle for such transformations.

Ester Hydrolysis: The saponification of ethyl esters at the 2-position of the furo[2,3-b]pyridine ring has been found to be unexpectedly difficult. Standard conditions, such as using potassium hydroxide (B78521) in refluxing ethanol, may fail to produce the desired carboxylic acid, with only the starting material being recovered. nih.gov This stability is attributed to the potential formation of a stable pseudo 6-membered chelated ring by the deprotonated starting material and the metal counter-ion, which hinders the nucleophilic attack of the hydroxide ion on the ester carbonyl. nih.gov To achieve hydrolysis, more forcing conditions are required.

EntryBase (equiv.)SolventConditionsYield of Carboxylic Acid
1KOH (3)Ethanol100 °C, 20 min0%
2KOH (10)THFReflux, 16 h46%
Data derived from attempts to hydrolyze a C2-ethyl ester on a furo[2,3-b]pyridine core. nih.gov

Amidation: The ester group can be converted into an amide, which is a common transformation in medicinal chemistry to explore structure-activity relationships. This can be achieved by reacting the ester with an amine, often under conditions that facilitate the reaction, or by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents. For instance, various N-(substituted)-3-methyl-furo[2,3-b]pyridine-2-carboxamides have been synthesized from the corresponding ester or acid. researchgate.net Another related reaction is the conversion of the ester to a hydrazide by reacting it with hydrazine, which can then serve as a precursor for further heterocyclization. mdpi.com

Site-Selective Functionalization Strategies

Directly modifying the C-H bonds of the furo[2,3-b]pyridine core is a powerful strategy for introducing molecular diversity without pre-functionalization. These methods offer atom-economical routes to novel derivatives.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds on the pyridine moiety of the furo[2,3-b]pyridine scaffold. researchgate.netacs.org

C-H Amination and Borylation: The pyridine ring of the furo[2,3-b]pyridine core has been successfully functionalized through direct C-H amination and borylation reactions. researchgate.netacs.org These transformations provide direct access to amino and boronate ester derivatives, which are versatile intermediates for further diversification.

C-H Arylation: Rhodium-catalyzed direct C-H arylation has been shown to be an effective method for installing aryl groups chemoselectively at the C2-position of the furan ring. researchgate.net This reaction demonstrates the preferential reactivity of the electron-rich furan ring in certain C-H activation manifolds.

The introduction of a halogen atom onto the furo[2,3-b]pyridine scaffold provides a crucial handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Regioselective Halogenation: Selective halogenation of the pyridine ring can be challenging due to its deactivation towards electrophilic substitution. digitellinc.com However, strategies exist to achieve regioselectivity. One approach involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates, which allows for 3-selective halogenation under mild conditions. chemrxiv.orgchemrxiv.org Alternatively, halogenated starting materials can be used in the synthesis of the core itself. nih.gov

Cross-Coupling Reactions: Halogenated furo[2,3-b]pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. For example, a furo[2,3-b]pyridine bearing both a 5-chloro and a 3-triflate group can undergo sequential and chemoselective Suzuki couplings. The more reactive triflate group can be coupled first, leaving the less reactive chloro group available for a subsequent coupling reaction, allowing for the controlled introduction of different substituents at specific positions. nih.gov

ReactionCoupling PartnerCatalyst SystemPosition
Suzuki CouplingArylboronic acidPd2(dba)3, P(tBu)3C3 (from triflate)
Suzuki CouplingArylboronic acidPd(dppf)Cl2C5 (from chloro)
Examples of cross-coupling reactions on a dually functionalized furo[2,3-b]pyridine core. nih.gov

Reactions of N-Oxides and Other Activated Intermediates of Furo[2,3-b]pyridines

Activation of the pyridine nitrogen atom, typically through N-oxidation, dramatically alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. acs.orgwikipedia.org

The formation of the furo[2,3-b]pyridine N-oxide enhances the electrophilicity of the C2, C4, and C6 positions, facilitating nucleophilic substitution. acs.org It also allows for electrophilic substitution to occur under milder conditions than for the parent pyridine.

Research has shown that the chemical reactivity of the pyridine moiety in 2,3-substituted furo[2,3-b]pyridines can be effectively explored after conversion to the corresponding N-oxide. acs.org

Nucleophilic Substitution: The N-oxide is reactive towards nucleophiles. Chlorination with reagents like phosphorus oxychloride proceeds at the C4 position. acs.org

Electrophilic Substitution: Cyanation and acetoxylation of the N-oxide derivative have been shown to occur at the C6 position. acs.org

C-H Functionalization: The N-oxide can also be used to direct C-H functionalization. For example, C-H amination of the N-oxide has been described as a useful method for selective functionalization at the α-positions of the pyridine ring. acs.org

ReactionReagentPosition of Substitution
ChlorinationPOCl3C4
CyanationTMSCNC6
AcetoxylationAc2OC6
Reactions on the N-Oxide of a Furo[2,3-b]pyridine. acs.org

In addition to N-oxides, other activated intermediates like Zincke imines can be used to temporarily alter the electronic nature of the pyridine ring and achieve novel reactivity patterns, such as the aforementioned 3-selective halogenation. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 3 Methylfuro 2,3 B Pyridine 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A complete NMR analysis of Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate would involve a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to assign all proton and carbon signals unequivocally. researchgate.netcncb.ac.cn

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their local electronic environments. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methyl group, and the ethyl ester moiety. The chemical shifts (δ) would be influenced by the aromaticity of the fused ring system and the electron-withdrawing nature of the ester group. Protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons at the 3-position would likely resonate as a singlet around δ 2.5 ppm. The ethyl ester would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm ranges, respectively.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each carbon in the molecule. Key signals would include the carbonyl carbon of the ester group (δ ~160-170 ppm), carbons of the aromatic furo[2,3-b]pyridine (B1315467) core (δ ~110-160 ppm), the methylene and methyl carbons of the ethyl group (δ ~60 and ~14 ppm, respectively), and the methyl carbon at the 3-position.

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals, 2D NMR techniques are employed. researchgate.netcncb.ac.cn

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and revealing through-bond coupling between protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine-H7.0 - 8.5115 - 155Correlations to other ring carbons
3-CH₃~2.5 (s)~10 - 15C-2, C-3, C-3a
Ester -OCH₂CH₃~4.3 (q)~61Ester C=O, -OCH₂CH₃
Ester -OCH₂CH₃~1.3 (t)~14-OCH₂CH₃
Ester C=O-~162-OCH₂- protons

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. cncb.ac.cn For this compound (C₁₁H₁₁NO₃), HRMS would confirm the molecular weight of 205.0739 g/mol .

Beyond molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI) MS, the molecule can break apart into characteristic fragment ions. The fragmentation of related heterocyclic esters often initiates with the loss of the ethoxy group (-OEt, m/z 45) or the entire ethyl group (-CH₂CH₃, m/z 29) from the ester moiety. Subsequent fragmentations could involve the loss of carbon monoxide (CO, m/z 28) from the ester and cleavage of the heterocyclic rings. The analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Expected High-Resolution Mass Spectrometry Data and Key Fragments for this compound.
IonFormulaCalculated m/zInterpretation
[M+H]⁺C₁₁H₁₂NO₃⁺206.0817Protonated molecular ion
[M]⁺˙C₁₁H₁₁NO₃⁺˙205.0739Molecular ion
[M-C₂H₅]⁺C₉H₆NO₃⁺176.0348Loss of ethyl radical
[M-OC₂H₅]⁺C₉H₆NO₂⁺160.0399Loss of ethoxy radical
[M-C₂H₄O]⁺˙C₉H₇NO₂⁺˙161.0477McLafferty rearrangement (loss of ethylene (B1197577) from ester)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak around 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the furan (B31954) ring would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the fused ring system would be observed in the 1450-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methyl and ethyl groups would be seen just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the furo[2,3-b]pyridine core, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would be expected to show absorption bands characteristic of π → π* transitions. researchgate.net The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents, providing a fingerprint of the compound's electronic structure.

Table 3: Characteristic IR and UV-Vis Spectroscopic Data for Furo[2,3-b]pyridine Derivatives.
Spectroscopic TechniqueFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)Assignment
Infrared (IR)Strong absorption~1720C=O stretch (Ester)
Infrared (IR)Medium absorptions1450 - 1600Aromatic C=C and C=N stretch
Infrared (IR)Strong absorptions1000 - 1300C-O stretch (Ester and Furan)
UV-VisibleAbsorption maxima (λ_max)250 - 350π → π* transitions

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the atomic connectivity and the fused furo[2,3-b]pyridine ring system. researchgate.net

Precise bond lengths and bond angles , offering insight into the electronic nature of the bonds (e.g., the degree of aromaticity).

The conformation of the ethyl ester group relative to the planar heterocyclic core.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the solid-state packing of the molecules.

Crystallographic data from related heterocyclic structures demonstrate the planarity of the fused ring systems and provide benchmarks for expected bond lengths and angles. researchgate.net This technique remains the gold standard for absolute structure determination when a suitable crystal can be grown.

Computational Chemistry and Theoretical Investigations of Furo 2,3 B Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. For furo[2,3-b]pyridine (B1315467) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G, provide valuable information on molecular geometries, electronic properties, and spectroscopic profiles. nih.govwu.ac.th

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. irjweb.comscirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

For heterocyclic systems like Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. wuxibiology.com For instance, in many pyridine (B92270) derivatives, the HOMO orbitals are often delocalized over the ring system, while the LUMO orbitals can indicate regions susceptible to nucleophilic substitution. nih.govmdpi.com This analysis helps predict how the molecule will interact with other reagents and guides synthetic modifications. wuxibiology.com Global reactivity descriptors, calculated from HOMO and LUMO energies, further quantify these properties.

Table 1: Global Reactivity Descriptors from FMO Energies

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added.
Absolute Electronegativity (χ) (IP + EA) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

This interactive table summarizes key reactivity descriptors derived from HOMO and LUMO energies, which are fundamental in DFT-based reactivity predictions.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of furo[2,3-b]pyridine derivatives, which fundamentally influences their physical, chemical, and biological properties. Computational methods, particularly DFT, are used to determine the most stable conformation (the minimum energy conformer) of a molecule by exploring its potential energy surface. wu.ac.th

This process involves optimizing the molecular geometry to find the arrangement of atoms with the lowest energy. The resulting data includes precise bond lengths, bond angles, and dihedral angles. wu.ac.th For a molecule like this compound, conformational analysis would focus on the orientation of the ethyl carboxylate and methyl groups relative to the fused ring system. The rotation around single bonds, such as the C-C bond connecting the ester group to the furo[2,3-b]pyridine core, can lead to different conformers with varying energies.

These computational studies can predict the most likely shape of the molecule in different environments. Furthermore, the optimized geometric parameters obtained from these calculations are crucial for interpreting experimental data, such as NMR and IR spectra, and for providing the structural basis for more advanced studies like molecular docking. wu.ac.th

Quantitative Structure-Property Relationship (QSPR) Studies of Furo[2,3-b]pyridine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.gov This approach is valuable for predicting the properties of new or untested furo[2,3-b]pyridine derivatives, thereby accelerating the discovery process by prioritizing compounds with desirable characteristics for synthesis. digitaloceanspaces.com

In a QSPR study, the molecular structure of each compound is represented by a set of numerical values known as molecular descriptors. These descriptors can be calculated from the molecular geometry and electronic structure and are categorized based on the information they encode. doi.org

Table 2: Common Molecular Descriptors Used in QSPR Modeling

Descriptor CategoryExamplesDescription
Constitutional Molecular weight, number of atoms, number of rings.Describes the basic composition and connectivity of the molecule.
Topological Wiener index, Kier & Hall connectivity indices.Characterizes the atomic connectivity and branching of the molecule.
Geometrical Molecular surface area, molecular volume, principal moments of inertia.Describes the 3D size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, Mulliken atomic charges.Encodes information about the electronic distribution and reactivity.
Lipophilic LogP (octanol-water partition coefficient).Measures the lipophilicity or hydrophobicity of the molecule.

This interactive table lists common categories of molecular descriptors used to build QSPR models, which relate a molecule's structure to its properties.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to develop a predictive model. nih.govdigitaloceanspaces.com For furo[2,3-b]pyridine derivatives, QSPR could be used to predict properties such as solubility, melting point, or chromatographic retention times, based on variations in their substituent groups.

Mechanistic Elucidation of Furo[2,3-b]pyridine Forming Reactions via Computational Methods

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of the furo[2,3-b]pyridine core, theoretical calculations can map out the entire reaction pathway, identifying intermediates, transition states, and the associated activation energies. researchgate.net This provides a detailed understanding of how the reaction proceeds and why certain products are favored over others.

One common route to furo[2,3-b]pyridines involves the intramolecular cyclization of substituted pyridine N-oxides. acs.org Computational studies can model this process by:

Locating Transition States: Identifying the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Calculating Reaction Energies: Determining whether each step in the reaction is exothermic or endothermic.

Analyzing Reaction Pathways: Comparing the activation barriers of competing pathways to predict the major product. For example, a computational study could determine whether a reaction is more likely to proceed via a concerted pericyclic reaction or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

By simulating the reaction at a molecular level, these computational investigations can explain experimental observations, predict the outcome of new reactions, and guide the optimization of reaction conditions to improve yields and selectivity. researchgate.net

Structure Driven Derivatization and Scaffold Exploration of Furo 2,3 B Pyridines

Systematic Introduction of Substituents at Key Positions for Diversity Generation

The generation of chemical diversity from the furo[2,3-b]pyridine (B1315467) scaffold is primarily achieved through the strategic introduction of substituents at various positions on the heterocyclic core. The electron-deficient pyridine (B92270) ring and the electron-rich furan (B31954) ring of the core structure offer distinct reactivity, enabling selective functionalization. nih.gov A key strategy involves creating furo[2,3-b]pyridine intermediates with functional "handles," such as chloro or triflate groups, at the 3- and 5-positions, which are amenable to palladium-mediated cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide array of aryl and heteroaryl groups at these positions, significantly expanding the chemical diversity of the synthesized library.

Another approach focuses on the functionalization of pre-existing groups. For instance, 3-aminofuro[2,3-b]pyridines serve as versatile precursors where the amino group can be transformed to build new heterocyclic rings or introduce other functionalities. researchgate.net Similarly, the carboxylate group, as seen in Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate, and adjacent methyl groups can be chemically modified. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, or the entire group can be removed via decarboxylation to allow for other substitutions. nih.gov

Direct C-H functionalization is also a powerful tool for derivatization. For example, rhodium-catalyzed direct arylation has been used to install aryl groups at the 2-position of the furo[2,3-b]pyridine core. researchgate.net This method avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.

The table below illustrates examples of substituent introduction at various positions of the furo[2,3-b]pyridine core.

PositionMethodType of Substituent IntroducedReference
2Direct C-H ArylationAryl groups researchgate.net
3Suzuki-Miyaura CouplingAryl, Heteroaryl groups nih.gov
5Suzuki-Miyaura CouplingAryl, Heteroaryl groups nih.gov
Amine (at C3)HeterocyclizationFused ring systems researchgate.net

Development of Fused Polycyclic Systems Incorporating the Furo[2,3-b]pyridine Moiety

Expanding the furo[2,3-b]pyridine scaffold into more complex, fused polycyclic systems is a significant strategy for exploring novel chemical space and biological activities. This approach involves building additional rings onto the core moiety, often utilizing reactive functional groups on the starting furopyridine. researchgate.net

One of the most common methods involves the heterocyclization of 3-aminofuro[2,3-b]pyridine derivatives. The amino group, along with an adjacent ester or other suitable group, can react with various reagents to form new fused rings. This has been successfully used to synthesize a variety of polycyclic systems, including those with neurotropic, antimicrobial, and antitumor activities. researchgate.net For example, the reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with formamide can lead to the formation of a fused pyrimidine ring, resulting in a pyrido[3',2':4,5]furo[3,2-d]pyrimidine system. nih.gov

Starting with functionalized pyridines that are then used to construct the furan ring is another viable strategy. For instance, a tandem SNAr-cyclization reaction using a dichloronicotinic acid derivative can build the furan ring, which can then be further elaborated. nih.gov This methodology provides access to the core, which can then be a building block for more complex fused structures. The development of manganese-based catalysts has also provided a green route to ring-fused pyridines, which could be applicable to the synthesis of complex furo[2,3-b]pyridine-containing systems. rsc.org

These synthetic efforts have led to a diverse range of fused systems, demonstrating the versatility of the furo[2,3-b]pyridine core as a scaffold for constructing complex polyheterocyclic compounds. researchgate.net

Investigation of Isosteric Replacements within Furo[2,3-b]pyridine Scaffolds

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its shape and binding mode. In the context of the furo[2,3-b]pyridine scaffold, the most prominent isosteric replacement is the substitution of the furan ring's oxygen atom with a sulfur atom, yielding the thieno[2,3-b]pyridine core. researchgate.netresearchgate.net

This substitution from a furo[2,3-b]pyridine to a thieno[2,3-b]pyridine can significantly impact biological activity. For example, series of both furo[2,3-b]pyridine-2-carboxamides and thieno[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated for their antiproliferative activity. nih.govnih.gov In some cases, the thieno[2,3-b]pyridine derivatives, particularly 5-keto-tetrahydrothieno[2,3-b]quinolones, demonstrated superior potency against various cancer cell lines compared to their furan-containing counterparts. nih.gov This highlights how changing the heteroatom can influence factors like metabolic stability, lipophilicity, and hydrogen bonding capacity, which in turn affects target engagement.

The concept of isosterism can also be applied to the pyridine portion of the scaffold. While less common in the reviewed literature for this specific core, replacing the pyridine nitrogen with a C-H group would yield a benzofuran, a well-known heterocyclic motif. Conversely, the furo[2,3-b]pyridine scaffold itself is often considered a bioisostere of other important pharmacophores, such as indoles or azaindoles, which are common hinge-binding fragments in kinase inhibitors. nih.govdoi.org The furo[2,3-b]pyridine retains key geometric features of these scaffolds but possesses different electronic and physicochemical properties, which can be leveraged to improve selectivity and other drug-like properties. nih.govdoi.org

Structure-Activity Relationship (SAR) Methodologies in Furo[2,3-b]pyridine Chemistry, Focusing on Chemical Diversity and Modulating Interactions

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of compounds based on the furo[2,3-b]pyridine scaffold. These studies involve synthesizing a library of derivatives with systematic structural modifications and evaluating their effects on a specific biological target. The goal is to understand how changes in the molecule's structure influence its interaction with the target protein, thereby guiding the design of more potent and selective agents. nih.gov

For furo[2,3-b]pyridine derivatives, SAR exploration has been crucial in their development as kinase inhibitors and anticancer agents. nih.govnih.gov For example, in the development of Focal Adhesion Kinase (FAK) inhibitors, a series of thieno- and furo[2,3-b]pyridines were synthesized. It was found that specific substitutions on the carboxamide moiety at the 2-position were critical for activity. Compounds with certain phenylcarboxamide groups showed potent FAK inhibition in the nanomolar range. nih.gov This indicates a specific binding pocket that accommodates these groups, likely involving hydrophobic and hydrogen bonding interactions. nih.govnih.gov

Molecular docking studies are often employed to rationalize the observed SAR and to visualize the binding modes of these inhibitors within the target's active site. nih.govnih.gov These computational models can reveal key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that govern binding affinity. researchgate.netaalto.fi For instance, modeling of thieno[2,3-b]pyridine derivatives against phosphoinositide specific-phospholipase C showed that a lipophilic pocket is occupied by the phenyl carboxamide moiety, and key amino acid residues like His356 and Glu341 are involved in hydrogen bonding. nih.gov

The chemical diversity generated through systematic substitution (as described in section 6.1) is fundamental to these SAR studies. By varying substituents at different positions of the furo[2,3-b]pyridine core, researchers can probe the steric and electronic requirements of the binding site. For instance, adding electron-withdrawing or electron-donating groups to an appended phenyl ring can modulate binding affinity, providing insights into the electronic nature of the protein-ligand interaction. researchgate.net

The table below summarizes SAR findings for a series of furo/thieno[2,3-b]pyridine derivatives targeting cancer cell lines.

Compound SeriesScaffoldKey ModificationMost Active SubstituentBiological Activity (GI50)Reference
175-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamidePhenylcarboxamide group3-methoxyphenylcarboxamide (17d)23 nM (MDA-MD-435) nih.gov
4Thieno[2,3-b]pyridineVaried substituentsCompound 4c50.98 nM (FAK IC50) nih.gov
14Furo[2,3-b]pyridineAmino and carboethoxy groups at C2/C3Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93 µM (CDK2 IC50) nih.gov

These studies demonstrate a clear link between the chemical structure of furo[2,3-b]pyridine derivatives and their biological function, providing a rational basis for the design of new therapeutic agents. nih.gov

Emerging Applications and Future Research Directions in Furo 2,3 B Pyridine Chemistry

Applications in Materials Science (e.g., Optical, Electronic Properties)

The fused π-system of the furo[2,3-b]pyridine (B1315467) core gives rise to distinct photophysical properties, which are being explored for applications in materials science. Research has particularly focused on the fluorescence of substituted furo[2,3-b]pyridines. For instance, a series of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides has been synthesized and identified as a novel class of fluorophores. These compounds exhibit interesting photo-illumination activities stemming from the combination of the electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings.

One study investigated the spectral data of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone (FP1), revealing significant solvatochromism. The main fluorescence emission band of this derivative shifts to longer wavelengths as the polarity of the solvent increases, indicating a change in the electronic distribution upon excitation. This sensitivity to the local environment is a key characteristic for materials used in sensing and optical probes.

Table 1: Solvent-Dependent Fluorescence Emission of FP1 Derivative

Solvent Emission Wavelength (nm)
Hexane 480

This intrinsic fluorescence and environmental sensitivity suggest the potential for developing furo[2,3-b]pyridine-based materials for use in organic light-emitting diodes (OLEDs), molecular sensors, and imaging agents, where precise control over optical properties is paramount.

Role as Versatile Synthons and Building Blocks in Organic Synthesis

The furo[2,3-b]pyridine core is increasingly recognized as a valuable building block, or synthon, for the construction of more complex molecular architectures, particularly in medicinal chemistry. Its utility is enhanced by synthetic routes that allow for the introduction of functional groups at specific positions, which can then be used for subsequent chemical modifications.

A concise, four-step, gram-scale synthesis has been developed for furo[2,3-b]pyridines that strategically places chemical "handles" at the 3- and 5-positions. nih.gov These handles are designed for chemoselective palladium-mediated cross-coupling reactions, enabling the systematic and rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This accessibility is crucial for drug discovery programs that rely on the efficient exploration of chemical space. nih.gov

The reactivity of the furo[2,3-b]pyridine scaffold is analogous to other fused heterocyclic systems. Studies on the related furo[2,3-b]pyrrole-5-carboxylates demonstrate a range of possible chemical transformations that highlight the synthetic versatility of this core structure. mdpi.com These reactions include:

Formylation: Introduction of an aldehyde group under Vilsmeier conditions. mdpi.com

Hydrazide formation: Reaction of the ester with hydrazine to form the corresponding hydrazide. mdpi.com

Conversion to Nitriles and Tetrazoles: The aldehyde can be converted to a nitrile, which can then undergo cyclization to form a tetrazole ring. mdpi.com

Table 2: Synthetic Transformations on Fused Furo-Heterocycles

Reagents Transformation Product Functional Group
Vilsmeier Reagent (POCl₃, DMF) Formylation Aldehyde (-CHO)
Hydrazine (N₂H₄) Hydrazinolysis Hydrazide (-CONHNH₂)

These examples underscore the potential of Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate as a versatile intermediate, from which a wide array of more complex and functionally diverse molecules can be synthesized.

Theoretical Exploration of Novel Reactivity and Unconventional Transformations

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like furo[2,3-b]pyridines. Theoretical explorations, including molecular modeling and quantum chemical calculations, offer insights into their electronic structure, reactivity, and potential for unconventional transformations.

Molecular modelling has been employed to study how furo[2,3-b]pyridine derivatives interact with biological targets. nih.gov In one study, modeling of furo[2,3-b]pyridines-2-carboxamides against phosphoinositide specific-phospholipase C helped to identify key hydrogen bonding interactions and the role of a lipophilic pocket in ligand binding. nih.gov Such studies are critical for rational drug design.

Development of Chemical Probes and Tools based on Furo[2,3-b]pyridine Scaffold (e.g., Fluorescent Sensors)

The unique photophysical properties of the furo[2,3-b]pyridine scaffold make it an attractive platform for the development of chemical probes and sensors. A key application is in the creation of fluorescent dyes that respond to changes in their chemical environment.

Research has led to the synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs), which function as novel pH-sensitive fluorescent sensors in aqueous solutions. The fluorescence of these compounds is dependent on the protonation state of the molecule. The proposed mechanism involves the pyridine nitrogen and the amino group. In neutral or basic conditions, the compound exhibits strong fluorescence. However, upon protonation of the pyridine nitrogen in acidic conditions, the fluorescence is quenched. This on/off switching behavior in response to pH makes AFPs promising candidates for use as chemical probes to monitor pH in biological and chemical systems.

The analysis of the absorption-pH profile for these compounds allowed for the determination of the ground-state acid dissociation constant (pKa). Such characterization is fundamental to the practical application of these molecules as quantitative pH sensors. The development of these tools highlights a functional application of the furo[2,3-b]pyridine core, moving beyond its role as a simple structural motif to that of a functional sensing component.

Exploration of Furo[2,3-b]pyridine Derivatives in Agrochemical Research

The search for new active ingredients for crop protection is a continuous effort, and heterocyclic compounds are a rich source of novel agrochemicals. While research on furo[2,3-b]pyridines in this area is still emerging, related pyridine-fused heterocyclic systems have shown significant promise, particularly as herbicides.

For example, a series of imidazolinylpyrrolopyridinecarboxylic acids, including isomers based on the pyrrolo[2,3-b]pyridine core, were synthesized and found to possess potent herbicidal activity. datapdf.com These compounds were effective at controlling a broad spectrum of weeds at low application rates (0.125 to 0.500 kg/Ha ). datapdf.com The unsubstituted aromatic pyrrolo[2,3-b]pyridine was identified as the most active in this series. datapdf.com

In other studies, various pyridine-containing scaffolds have been investigated for herbicidal properties. nih.govmdpi.com Structure-activity relationship (SAR) analyses of these related compounds have revealed that specific substitutions on the pyridine ring are crucial for enhancing herbicidal effects. nih.gov For instance, the presence of a trifluoromethyl group at the 5-position of a pyridine ring was found to be critical for the activity of one class of herbicides. nih.gov These findings from analogous heterocyclic systems suggest that the furo[2,3-b]pyridine scaffold represents a viable and underexplored template for the design of new agrochemicals. The ability to functionalize the core, as discussed in section 7.2, would be critical for optimizing herbicidal potency and selectivity.

Q & A

Basic Question: What are the common synthetic routes for Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate?

Answer:
The synthesis typically involves cyclization, alkylation, and decarboxylation steps. For example:

  • Route 1 : Starting with ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, deamination (via diazotization) followed by hydrolysis and decarboxylation yields the unsubstituted furopyridine core . Methylation can then introduce the 3-methyl group.
  • Route 2 : Using nitro-substituted precursors (e.g., 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid), decarboxylation, reduction of the nitro group, and subsequent alkylation with methylating agents like methyl iodide can achieve the target compound .
    Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side products. Use TLC or HPLC to monitor progress.

Basic Question: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Grow high-quality crystals via slow evaporation (e.g., dichloromethane/petroleum ether mixture) .
  • Refinement : Use SHELXL for structure refinement, ensuring proper treatment of hydrogen bonding and thermal parameters .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and packing .
    Example : In related thienopyridine analogs, intramolecular N–H⋯O hydrogen bonds stabilize planar heterocyclic systems, critical for interpreting bioactivity .

Basic Question: What analytical methods validate the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per industry standards) .
  • NMR : Confirm substituent positions via 1^1H and 13^13C NMR. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH3_3) and quartet at ~4.3 ppm (CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ = 235.12 for C12_{12}H14_{14}NO3_3) .

Advanced Question: How can low yields in the decarboxylation step be mitigated?

Answer:
Low yields often arise from incomplete decarboxylation or side reactions. Strategies include:

  • Catalyst Optimization : Use acidic conditions (e.g., H2_2SO4_4 in acetic acid) or transition metals (Cu or Pd) to accelerate CO2_2 removal .
  • Temperature Control : Gradual heating (80–100°C) prevents decomposition of thermally sensitive intermediates .
  • Solvent Selection : High-boiling solvents like DMF or DMSO improve reaction homogeneity .
    Validation : Track reaction progress via IR spectroscopy (loss of CO2_2 peak at ~1700 cm1^{-1}) .

Advanced Question: How are contradictory crystallographic data resolved for this compound?

Answer:
Discrepancies in bond lengths/angles may arise from twinning or poor data quality. Solutions:

  • Data Reprocessing : Re-examine integration parameters (e.g., using CrysAlisPro) to correct for absorption or scaling errors .
  • Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O) to identify packing anomalies .
  • Complementary Techniques : Validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Advanced Question: What strategies control regioselectivity in furopyridine cyclization?

Answer:
Regioselectivity depends on electronic and steric factors:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at specific positions to guide cyclization .
  • Metal Catalysis : Pd-mediated cross-coupling can direct bond formation away from sterically hindered sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .
    Case Study : Ethyl 3-hydroxyisonicotinate undergoes O-alkylation with ethyl bromoacetate, followed by cyclization to selectively form the furo[2,3-c]pyridine core .

Advanced Question: How do hydrogen-bonding interactions influence the bioactivity of this compound?

Answer:
Intramolecular and intermolecular hydrogen bonds affect solubility, stability, and target binding:

  • Intramolecular Bonds : N–H⋯O interactions in the crystal lattice rigidify the structure, enhancing metabolic stability .
  • Intermolecular Bonds : Dimerization via N–H⋯O bonds (e.g., symmetry centers at (0, ½, ½)) may mimic enzyme-substrate interactions, as seen in thienopyridine-based kinase inhibitors .
    Experimental Validation : Modify hydrogen-bond donors (e.g., replace NH2_2 with CH3_3) and compare bioactivity via enzyme assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.